![molecular formula C12H13FN2O B3094469 6-Fluorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1258637-78-3](/img/structure/B3094469.png)

6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Descripción general

Descripción

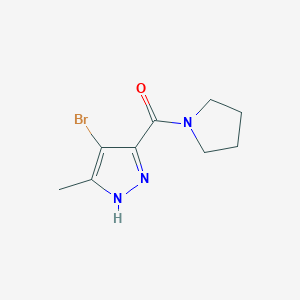

“6-Fluorospiro[indoline-3,4’-piperidin]-2-one” is a chemical compound with the molecular formula C12H15FN2 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of “6-Fluorospiro[indoline-3,4’-piperidin]-2-one” is represented by the InChI code: 1S/C12H15FN2/c13-9-1-2-11-10 (7-9)12 (8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 206.26 . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Fluorescence Sensor for Hg (II)

Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles], a derivative of spirooxindoles, have been used as selective fluorescence sensors for the detection of Hg (II). The synthesis of these derivatives involves a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . This application is significant in the field of environmental sensors .

Antibacterial Activity

N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which can be synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives, have shown antibacterial effects against Staphylococcus aureus . This makes them valuable in the development of new antimicrobial drugs .

Synthesis of Bioactive Organic Compounds

The synthesis of bioactive organic compounds such as spirooxindoles is an intense research area in organic synthesis. Spirooxindole derivatives have a distinctive place in organic and medicinal chemistry .

Development of Green Chemistry Procedures

The development of green chemistry procedures has improved extensively. Efficient synthetic pathways are at the center of many green chemistry standards, which applied H2O instead of various solvents as the most important factor of green chemistry .

Use in Nanoporous Materials

Nanoporous materials have increased great importance due to economic and environmental considerations. Among them, SBA-15 (Santa Barbara Amorphous type material) is a nanocatalyst with a hexagonal structure, narrow pore size distribution, high surface area, and high thermal stability, which applies in different fields such as biosensors .

Development of Novel Fluorescent Chemosensors

The development of novel fluorescent chemosensors is a challenging area of photochemistry. Fluorescent chemosensors have constantly displayed their power in different fields include biological probes and environmental sensors .

Mecanismo De Acción

Target of Action

The primary targets of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one are currently unknown

Mode of Action

Compounds with similar structures, such as those containing a piperidine moiety, have been found to exhibit antioxidant action by hindering or suppressing free radicals .

Result of Action

The molecular and cellular effects of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one’s action are currently unknown

Safety and Hazards

Propiedades

IUPAC Name |

6-fluorospiro[1H-indole-3,4'-piperidine]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOOQANQSMZXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=C(C=C3)F)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorospiro[indoline-3,4'-piperidin]-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)

![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3094394.png)

![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)

![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)

![1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B3094435.png)

![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)

![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)

![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)

![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)